molecular formula C10H8ClN3O B1609847 4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)- CAS No. 521969-44-8

4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)-

Cat. No. B1609847
Key on ui cas rn: 521969-44-8
M. Wt: 221.64 g/mol
InChI Key: QUBIWSDNYCMADB-UHFFFAOYSA-N
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Patent
US07427615B2

Procedure details

Phosphorous oxychloride (26.11 g, 170 mmol) was added to dimethylformamide (180 ml) and stirred 20 min. 2-mercapto-3-methyl-6-(4-pyridyl)-pyrimidine-4-one (24.15 g, 110 mmol) was added to the solution and stirred 5 min and then stirred at 70° C. for 2 hours. Ethyl acetate (630 ml) was added to the ice-cooled solution and precipitate was collected by filtration after 20 minutes stirring. After drying, the precipitate was dissolved in water (400 ml) and pH was adjusted to 10 by aqueous sodium hydroxide. The precipitate was washed with water, filtered and dried to give the title compound (18.82 g, 77%).
Quantity
26.11 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
630 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)C=O.S[C:12]1[N:17]([CH3:18])[C:16](=[O:19])[CH:15]=[C:14]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[N:13]=1>C(OCC)(=O)C>[Cl:3][C:12]1[N:17]([CH3:18])[C:16](=[O:19])[CH:15]=[C:14]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[N:13]=1

Inputs

Step One
Name
Quantity
26.11 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
24.15 g
Type
reactant
Smiles
SC1=NC(=CC(N1C)=O)C1=CC=NC=C1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
630 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled solution and precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration after 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
After drying
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate was dissolved in water (400 ml)
WASH
Type
WASH
Details
The precipitate was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=CC(N1C)=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.82 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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